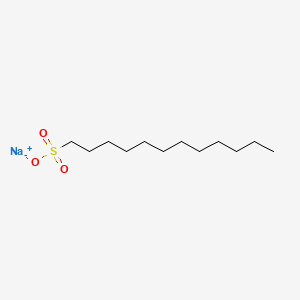

Sodium 1-dodecanesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium 1-dodecanesulfonate typically involves the sulfonation oxidation of n-alkanes. The process includes the following steps:

Sulfonation Oxidation: Sulfur dioxide and oxygen are introduced through a gas distributor at the bottom of the sulfonation oxidation reactor.

Separation and Neutralization: The sulfonation oxidation products are separated and neutralized.

Extraction: The raw oil is extracted from the neutralization products.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous sulfonation and neutralization, followed by purification and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 1-dodecanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted sulfonates.

Applications De Recherche Scientifique

Chromatography

Sodium 1-dodecanesulfonate is extensively used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It enhances the retention of analytes such as thiabendazole in citrus fruits and bananas, facilitating accurate quantification during analysis. This application is crucial for ensuring food safety and compliance with regulatory standards .

Case Study :

A study published in the Journal of Chromatography demonstrated that the addition of this compound improved the resolution of HPLC separations for various pharmaceutical compounds, highlighting its effectiveness in analytical chemistry .

Nanotechnology

In nanotechnology, this compound serves as a surfactant in the synthesis of metal oxide-graphene nanocomposites. Its ability to stabilize nanoparticles prevents aggregation, which is essential for developing materials with enhanced electrical and mechanical properties.

Data Table: Applications in Nanotechnology

| Application | Description |

|---|---|

| Metal Oxide-Graphene Nanocomposites | Stabilizes nanoparticles during synthesis |

| Enhanced Electrical Conductivity | Improves performance in electronic devices |

Pharmaceutical Formulations

This compound is utilized as an emulsifier and solubilizer in pharmaceutical formulations. It aids in the dispersion of active ingredients, enhancing their bioavailability in various dosage forms such as creams, gels, and tablets. Its role in improving tablet wettability and lubrication during manufacturing processes is particularly noteworthy .

Case Study :

Research published in Pharmaceutical Research indicated that formulations containing this compound exhibited improved drug release profiles compared to those without it, demonstrating its potential to enhance therapeutic efficacy .

Environmental Applications

This compound is also investigated for its potential environmental applications, particularly in wastewater treatment processes. Its surfactant properties can aid in the removal of hydrophobic pollutants from water bodies.

Data Table: Environmental Applications

| Application | Description |

|---|---|

| Wastewater Treatment | Aids in removing hydrophobic pollutants |

| Soil Remediation | Enhances bioavailability of contaminants |

Safety and Toxicity

While this compound is generally regarded as safe for use in various applications, it may cause mild irritation upon contact with skin or eyes. Proper handling procedures should be followed to minimize exposure risks .

Mécanisme D'action

Sodium 1-dodecanesulfonate acts primarily as an ion-pair reagent. It increases the retention of certain compounds, such as thiabendazole, on HPLC columns by forming ion pairs. This enhances the separation and analysis of these compounds . The molecular targets and pathways involved include the interaction with ionic species in the sample, leading to improved chromatographic behavior .

Comparaison Avec Des Composés Similaires

Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but different applications.

Sodium dodecylbenzenesulfonate: Used in detergents and cleaning agents.

Sodium 1-decanesulfonate: Similar structure but with a shorter carbon chain.

Uniqueness: Sodium 1-dodecanesulfonate is unique due to its specific chain length, which provides optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant properties and ion-pairing capabilities .

Propriétés

Numéro CAS |

2386-53-0 |

|---|---|

Formule moléculaire |

C12H26NaO3S |

Poids moléculaire |

273.39 g/mol |

Nom IUPAC |

sodium;dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

Clé InChI |

NGPZJQXXJCDBDS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

2386-53-0 |

Numéros CAS associés |

1510-16-3 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 1-Dodecanesulfonate in chemical reactions?

A1: this compound frequently acts as a surfactant and stabilizing agent in various chemical reactions. For instance, it has been successfully used to stabilize Palladium nanoparticles in aqueous solutions. [] These stabilized nanoparticles demonstrate excellent catalytic activity in selective hydrogenation reactions of various functional groups like aryl-alcohols, -aldehydes, and -ketones, even without the need for strong Brønsted acids. [] Moreover, they show promising activity in the controlled semi-hydrogenation of alkynes to alkenes and efficient hydrodechlorination of aromatic compounds. []

Q2: How does this compound influence the nucleation and growth of potassium chloride?

A2: Research indicates that this compound, alongside other flotation agents like Octadecylamine Hydrochloride and 1-Dodecylamine Hydrochloride, impacts the nucleation process of potassium chloride. Specifically, this compound increases the nucleation sequence (m) of potassium chloride. [] This effect on nucleation kinetics, where m(this compound) > m(1-Dodecylamine Hydrochloride) > m(water), suggests its potential role in optimizing potassium chloride production processes. []

Q3: Can this compound be used in the synthesis of organic compounds?

A3: Yes, this compound has proven effective as a catalyst in organic synthesis. One example is its use in synthesizing benzaldehydes from toluene derivatives. [] The catalytic activity of this compound in the two-phase oxidation of toluene derivatives with cerium ammonium nitrate was investigated, showcasing its potential in organic synthesis. [] It also finds application in synthesizing pyrazolo[3,4-b]quinolin-5(6H)-one derivatives through a three-component reaction in aqueous media. [] This method is advantageous due to its simple operation, high yields, low cost, and environmentally friendly nature. [] Additionally, it enables the synthesis of 3,3′-arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)s through the condensation reaction of aromatic aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one in water. []

Q4: How does the structure of this compound relate to its surface tension properties?

A4: this compound significantly impacts the surface tension of aqueous solutions. Studies examining the impact of pH on its behavior in aqueous solutions between 4 and 10 revealed that changes in pH have a negligible effect on surface tension. [] Further analysis revealed a critical micelle concentration and provided insights into the thermodynamic properties associated with this compound adsorption at the solution-air interface. []

Q5: What is the role of this compound in material science?

A5: this compound plays a crucial role in material synthesis, particularly in nanomaterial fabrication. It has been successfully employed in the hydrothermal synthesis of hierarchical tin dioxide (SnO2) nanocrystals. [] Its presence directs the formation of hierarchical SnO2 nanostructures, which exhibit superior gas-sensing properties compared to their particulate counterparts, highlighting its potential in sensor applications. []

Q6: How does this compound interact with cyclodextrins?

A6: Studies have explored the association of α-cyclodextrin (αCD) with this compound and other ionic surfactants. [] The association constant between αCD and 1-alkanesulfonate ions increased with the number of carbon atoms (n) until a certain point (n=10), after which it plateaued. [] The research delved into the impact of this complexation on the micellar properties of sodium dodecyl sulfate and dodecyltrimethylammonium chloride by examining counterion activities. [] The results indicated that the critical micelle concentration consistently rose with increasing αCD concentrations, while the counterion association degree to the micelle displayed an almost linear decline. []

Q7: Does this compound influence the properties of polymers?

A7: Yes, this compound can be used as a dopant during the polymerization process. For example, it has been incorporated into composite polymer coatings of N-methylpyrrole-Sodium 1-Dodecanesulfonate/poly 2-methylthiophene (PNMPY-1SSD/P2MT) on brass electrodes to enhance corrosion protection. [] The presence of this compound as a dopant significantly improves the anti-corrosion properties of the composite polymer film. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.